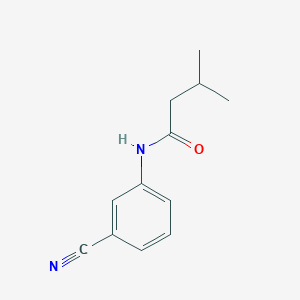![molecular formula C14H8N2O5 B7628440 (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B7628440.png)
(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid, also known as CNF or 4-nitrophenyl 2-cyano-3-(furan-2-yl)acrylate, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNF is a highly conjugated molecule that exhibits strong absorption in the visible region of the electromagnetic spectrum. This feature makes it an excellent candidate for a variety of applications, including biological imaging, sensing, and drug delivery.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid is not fully understood, but it is believed to involve the formation of a covalent bond between the this compound molecule and the target biomolecule. This covalent bond results in a shift in the absorption and fluorescence properties of the this compound molecule, allowing for the detection and imaging of the target biomolecule.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and minimal side effects in laboratory experiments. However, its long-term effects on living organisms are not yet fully understood, and further research is necessary to determine its safety for use in vivo.
Advantages and Limitations for Lab Experiments
(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid offers several advantages for use in laboratory experiments, including its strong absorption and fluorescence properties, its ability to selectively bind to biomolecules, and its low toxicity. However, its synthesis can be challenging and time-consuming, and its long-term effects on living organisms are not yet fully understood.
Future Directions
There are several future directions for research on (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid, including its use in drug delivery, its potential as a diagnostic tool for cancer and other diseases, and its application in the development of new materials for use in electronics and photonics. Additionally, further research is necessary to fully understand the mechanism of action of this compound and its long-term effects on living organisms.
Synthesis Methods
(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid can be synthesized through a multi-step process that involves the condensation of 4-nitrophenylacetic acid with furan-2-carbaldehyde, followed by the addition of cyanoacetic acid. The resulting product is then purified through column chromatography to obtain a pure sample of this compound.
Scientific Research Applications
(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid has been extensively studied for its potential applications in biological imaging and sensing. It has been demonstrated that this compound can selectively bind to proteins and nucleic acids, making it a useful tool for detecting and imaging these biomolecules in living cells. Additionally, this compound has been shown to exhibit fluorescence properties when excited with visible light, making it an excellent candidate for use in fluorescence microscopy.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O5/c15-8-10(14(17)18)7-12-5-6-13(21-12)9-1-3-11(4-2-9)16(19)20/h1-7H,(H,17,18)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPSXVSHKYKNAJ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628396.png)
![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)


![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)



![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B7628459.png)
![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)
